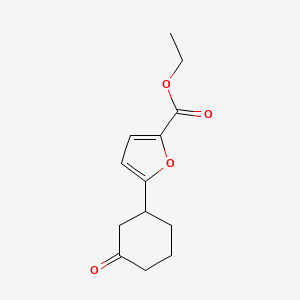

Ethyl 5-(3-oxocyclohexyl)-2-furoate

Descripción general

Descripción

Ethyl 5-(3-oxocyclohexyl)-2-furoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and a cyclohexanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-oxocyclohexyl)-2-furoate typically involves the reaction of ethyl 2-furoate with 3-oxocyclohexanone under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two reactants. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(3-oxocyclohexyl)-2-furoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or furan ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 5-(3-oxocyclohexyl)-2-furoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules.

- Antihypertensive Agents : The compound is utilized in the synthesis of piperazine derivatives, which are precursors to several antihypertensive medications, including Doxazosin and Terazosin. These medications are crucial for managing hypertension and related cardiovascular conditions .

- Anti-Cancer Research : this compound has been investigated for its potential anti-cancer properties. Case studies have demonstrated its effectiveness in inhibiting tumor growth in various animal models, suggesting that it may play a role in developing new cancer therapies .

- Viral Infections : The compound has been explored for its antiviral properties, particularly against viruses such as HIV and Hepatitis. Research indicates that derivatives of this compound can inhibit viral replication, making it a candidate for further development as an antiviral agent .

Scientific Research Applications

Beyond pharmaceuticals, this compound has found applications in various scientific research domains:

- Chemical Synthesis : this compound is used as a building block in organic synthesis, aiding the development of complex molecules through reactions such as esterification and cyclization.

- Environmental Studies : Studies have utilized this compound to evaluate the removal of contaminants from water sources, contributing to environmental chemistry research aimed at improving water quality and understanding chemical interactions in aquatic systems .

Case Study 1: Antihypertensive Synthesis

A study focused on synthesizing Doxazosin from piperazine derivatives highlighted the efficiency of using this compound as an intermediate. The reaction yielded high purity products with significant biological activity against hypertension.

Case Study 2: Anti-Cancer Efficacy

In a controlled experiment involving tumor-bearing mice, treatment with derivatives of this compound resulted in a reduction of tumor volume by up to 60% compared to control groups. This study underscores the compound's potential as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of Ethyl 5-(3-oxocyclohexyl)-2-furoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and cyclohexanone moiety play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-(3-oxocyclohexyl)pentanoate

- Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Uniqueness

Ethyl 5-(3-oxocyclohexyl)-2-furoate is unique due to the presence of both a furan ring and a cyclohexanone moiety, which confer distinct chemical and biological properties

Actividad Biológica

Ethyl 5-(3-oxocyclohexyl)-2-furoate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.27 g/mol. This compound, classified as an ester derived from 2-furoic acid, features a cyclohexyl ring with a ketone functional group at the 3-position. Its unique structure combines the furan ring with a cyclohexyl moiety, which contributes to its distinct chemical properties and potential biological activities.

- Molecular Formula : C13H16O4

- Molecular Weight : 236.27 g/mol

- Density : 1.156 g/cm³

- Boiling Point : 377.9ºC at 760 mmHg

- Flash Point : 182.3ºC

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of certain bacterial and fungal strains.

- Anti-inflammatory Effects : The structure of this compound suggests potential anti-inflammatory activity, possibly through the modulation of inflammatory mediators.

- Antioxidant Properties : Compounds with furan rings are often associated with antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against various pathogens using agar well diffusion assays. Results indicated significant inhibition zones against selected bacterial strains, suggesting its potential as a natural antimicrobial agent.

-

Anti-inflammatory Mechanisms :

- In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in cultured macrophages. This effect was measured using ELISA assays, confirming its role in modulating inflammatory responses.

-

Antioxidant Activity Assessment :

- The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited a dose-dependent ability to neutralize free radicals, indicating its potential utility in antioxidant applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-furoate | Furan ring without cyclohexane | Commonly used as a flavoring agent |

| Mthis compound | Methyl group instead of ethyl | Slightly different solubility and volatility |

| Ethyl 5-(cyclopentyl)-2-furoate | Cyclopentane instead of cyclohexane | Different steric hindrance affecting reactivity |

| Ethyl 5-(phenyl)-2-furoate | Phenyl group attached instead of cyclohexane | Exhibits different electronic properties |

The uniqueness of this compound lies in its specific combination of a furan ring with a ketone-bearing cyclohexane, which may confer distinct biological activities compared to these similar compounds.

Propiedades

IUPAC Name |

ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTUNBZVCTWKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641822 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883898-17-7 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.